molecular formula C21H27ClN2O3 B12758436 Carbamic acid, (2,4,6-trimethylphenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride CAS No. 130533-78-7

Carbamic acid, (2,4,6-trimethylphenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride

Cat. No.: B12758436
CAS No.: 130533-78-7
M. Wt: 390.9 g/mol
InChI Key: LAWYVYOILOAEBO-UHFFFAOYSA-N
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Description

Carbamic acid, (2,4,6-trimethylphenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carbamic acid ester linked to a morpholine ring and a trimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2,4,6-trimethylphenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride typically involves the reaction of 2-(4-morpholinylmethyl)phenol with 2,4,6-trimethylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2,4,6-trimethylphenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Carbamic acid, (2,4,6-trimethylphenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamic acid ester moiety can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. The morpholine ring can interact with various receptors, modulating their function and leading to physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (2,4,6-trimethylphenyl)-, 2-(4-piperidinylmethyl)phenyl ester
  • Carbamic acid, (2,4,6-trimethylphenyl)-, 2-(4-pyrrolidinylmethyl)phenyl ester

Uniqueness

Carbamic acid, (2,4,6-trimethylphenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

130533-78-7

Molecular Formula

C21H27ClN2O3

Molecular Weight

390.9 g/mol

IUPAC Name

[2-(morpholin-4-ylmethyl)phenyl] N-(2,4,6-trimethylphenyl)carbamate;hydrochloride

InChI

InChI=1S/C21H26N2O3.ClH/c1-15-12-16(2)20(17(3)13-15)22-21(24)26-19-7-5-4-6-18(19)14-23-8-10-25-11-9-23;/h4-7,12-13H,8-11,14H2,1-3H3,(H,22,24);1H

InChI Key

LAWYVYOILOAEBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)OC2=CC=CC=C2CN3CCOCC3)C.Cl

Origin of Product

United States

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